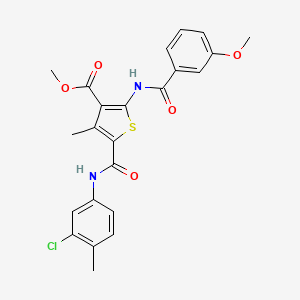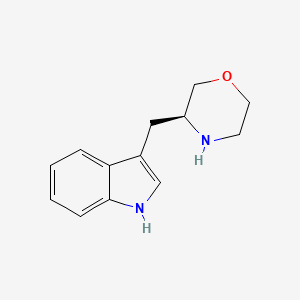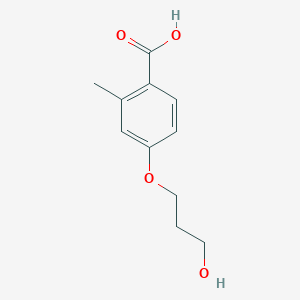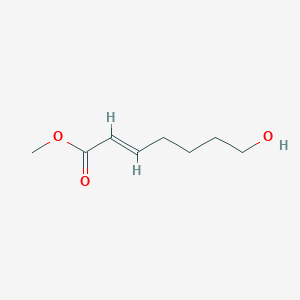
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound characterized by the presence of bromomethyl, methoxy, and trifluoroethoxy functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.
Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.
Trifluoroethoxylation: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction, using 2,2,2-trifluoroethanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
科学研究应用
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
Uniqueness
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both methoxy and trifluoroethoxy groups enhances its solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C10H10BrF3O2 |
|---|---|
分子量 |
299.08 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-8-3-2-7(5-11)4-9(8)16-6-10(12,13)14/h2-4H,5-6H2,1H3 |
InChI 键 |
NNBXNEHKMLQHJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CBr)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)









